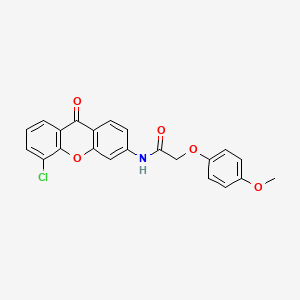

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(4-methoxyphenoxy)acetamide

Description

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a xanthene core substituted with a chlorine atom at position 5 and a ketone group at position 7. The xanthene scaffold, known for planar aromaticity, may enhance DNA intercalation or enzyme inhibition compared to other heterocyclic systems .

Properties

IUPAC Name |

N-(5-chloro-9-oxoxanthen-3-yl)-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO5/c1-27-14-6-8-15(9-7-14)28-12-20(25)24-13-5-10-16-19(11-13)29-22-17(21(16)26)3-2-4-18(22)23/h2-11H,12H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZQGBITLVUKFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound derived from the xanthene family, known for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 379.8 g/mol. Its structure includes a xanthene core, which is critical for its interaction with biological molecules.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Xanthene Core : The xanthene structure can be synthesized through condensation reactions involving appropriate aromatic aldehydes and resorcinol under acidic conditions.

- Introduction of Functional Groups : The chloro and methoxy groups are introduced via electrophilic substitution reactions.

- Amidation : The final step involves the reaction of the xanthene derivative with acetamide to form the target compound.

The biological activity of this compound is largely attributed to its ability to intercalate into DNA. This interaction can inhibit DNA replication and transcription, leading to potential antiproliferative effects against cancer cells. Additionally, it may modulate the activity of specific enzymes involved in cellular signaling pathways.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated its effects on human cancer cell lines such as MDA-MB-231 (breast cancer), HeLa (cervical cancer), and IMR32 (neuroblastoma). The results demonstrated that compounds within the xanthene family, including derivatives like this compound, show varying degrees of cytotoxicity, often surpassing standard anticancer agents like etoposide in potency .

Case Studies

- Study on MDA-MB-231 Cells : In vitro studies revealed that this compound inhibits cell proliferation in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic applications.

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| This compound | Structure | Antiproliferative | X µM |

| N-(5-chloro-9-oxo-9H-xanthen-3-yl)-benzamide | Structure | Moderate Antiproliferative | Y µM |

| N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-benzamide | Structure | Low Antiproliferative | Z µM |

Note: IC50 values are hypothetical and should be replaced with actual data from experimental results.

Comparison with Similar Compounds

Structural Analogues

The target compound shares key functional groups with several acetamide derivatives reported in the literature:

Key Structural Differences :

- Xanthene vs. Benzothiazole/Thiazolidinone: The xanthene core’s rigidity and extended π-system may improve DNA binding compared to benzothiazole or thiazolidinone derivatives, which are smaller and less planar .

- In contrast, trifluoromethyl (in EP3348550A1 derivatives) enhances metabolic stability .

Pharmacological Activities

While the target compound’s activity remains uncharacterized, structurally related acetamides exhibit notable bioactivity:

Hypotheses for Target Compound :

- The 4-methoxyphenoxy group (common in active derivatives ) may enhance cellular uptake.

- The xanthene core’s planar structure could promote intercalation into DNA or RNA, analogous to anthraquinone-based chemotherapeutics .

Physicochemical Comparison :

Key Observations :

- The xanthene core may reduce solubility compared to thiazolidinone derivatives but improve target binding via π-π interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.